molecular formula C15H20O3 B15412946 4-(Hexyloxy)phenyl prop-2-enoate CAS No. 264873-88-3

4-(Hexyloxy)phenyl prop-2-enoate

Cat. No.: B15412946
CAS No.: 264873-88-3
M. Wt: 248.32 g/mol
InChI Key: OEUNLFOAYDJLAD-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl prop-2-enoate is an ester derivative featuring a phenyl ring substituted with a hexyloxy group (–O–C₆H₁₃) at the para position and a propenoate (acrylate) moiety (–O–CO–CH₂–CH₂) at the ortho position.

The propenoate group, a reactive α,β-unsaturated ester, is pivotal in polymerization reactions or as a Michael acceptor in chemical synthesis . Applications of similar compounds span anticonvulsant agents , dye-sensitized solar cells (DSSCs) , and polymer precursors .

Properties

CAS No.

264873-88-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4-hexoxyphenyl) prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-5-6-7-12-17-13-8-10-14(11-9-13)18-15(16)4-2/h4,8-11H,2-3,5-7,12H2,1H3

InChI Key

OEUNLFOAYDJLAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Anticonvulsant Activity: Alkoxy-Substituted Triazole Derivatives

4-(Hexyloxy)phenyl groups are integral to triazole-based anticonvulsants. Key comparisons include:

Compound ED₅₀ (mg/kg) TD₅₀ (mg/kg) Protective Index (PI) Reference
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole 37.3 422.5 11.3
Carbamazepine (reference drug) 10.5 67.2 6.4
3-Ethoxy analog 58.9 289.1 4.9

Key Findings :

  • The hexyloxy-substituted triazole derivative (5f) exhibits superior PI compared to carbamazepine, attributed to the hexyloxy group’s balance of hydrophobicity and reduced neurotoxicity .
  • Elongating the alkoxy chain from ethoxy to heptyloxy enhances anticonvulsant potency but may compromise solubility .
Photovoltaic Performance: DSSC Dyes

Hexyloxy groups in DSSC dyes improve solubility and reduce aggregation. Comparative

Dye Structure π-Bridge Power Conversion Efficiency (%) Reference
YD2-o-C8 (porphyrin with octyloxy) Porphyrin core 12.3
B18 (triphenylamine donor) EDOT-thiophene 8.1
CPTD-R (CPDT π-bridge) Cyclopentadithiophene 7.6

Key Findings :

  • The hexyloxy group in B18 and CPTD-R broadens light absorption and reduces dye aggregation, though efficiency remains lower than porphyrin-based YD2-o-C8 .
  • Longer alkoxy chains (e.g., hexyloxy vs. methoxy) enhance electron donation and reduce charge recombination in TiO₂-based devices .
Structural Analogs: Prop-2-enoate Esters

Comparison of prop-2-enoate esters with varying substituents:

Compound Substituent Molecular Weight Application Reference
4-(Hexyloxy)phenyl prop-2-enoate (hypothetical) –O–C₆H₁₃ ~278.3 (estimated) Polymer precursors, pharmaceuticals
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate –NO₂ 207.19 Reactive monomer
2-Methoxy-4-allylphenyl benzoate –OCH₃, –CH₂CH=CH₂ 335.2 Pharmaceutical derivatives
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate –PO(OEt)₂, –NMe₂ 355.37 Organophosphate intermediates

Key Findings :

  • Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions .
  • Bulky substituents (e.g., hexyloxy) improve thermal stability in polymers but may sterically hinder reactions .
Physicochemical Properties
Property 4-(Hexyloxy)phenyl prop-2-enoate Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 2-Methoxy-4-allylphenyl benzoate
LogP (estimated) ~4.2 ~2.1 ~3.5
Solubility in THF High Moderate High
Reactivity Moderate (steric hindrance) High (electron-deficient) Low (stable ester)

Key Trends :

  • Longer alkoxy chains (hexyloxy) increase hydrophobicity (LogP) compared to methoxy or nitro analogs .
  • Steric effects from the hexyloxy group may reduce reaction rates in ester hydrolysis or polymerization .

Preparation Methods

Esterification via Acryloyl Chloride Intermediate

The most widely adopted method involves a two-step sequence: (1) synthesis of acryloyl chloride and (2) subsequent esterification with 4-hexyloxyphenol. Patent US5395966A details the optimized preparation of acryloyl chloride through the reaction of acrylic acid with phenylchloroform at 105–180°C using zinc oxide or zirconium tetrachloride catalysts. This method achieves 92–95% conversion by employing azeotropic distillation to remove hydrogen chloride, suppressing addition side reactions at the α,β-unsaturated system.

The purified acryloyl chloride then reacts with 4-hexyloxyphenol under Schotten-Baumann conditions. As demonstrated in analogous systems, equimolar ratios of phenol to acyl chloride in tetrahydrofuran (THF) with triethylamine as a proton scavenger yield the target ester in 78–82% isolated yield. Crucially, maintaining reaction temperatures below 0°C during reagent addition minimizes oligomerization of the acrylate moiety.

Table 1: Comparative performance of acyl chloride esterification methods

Catalyst Temp (°C) Yield (%) Purity (HPLC)
ZnCl₂ 0 82 98.7
ZrCl₄ -10 85 99.1
No catalyst 25 63 91.4

Transesterification from Methyl Acrylate

Alternative approaches employ transesterification between methyl acrylate and 4-hexyloxyphenol. The Osaka University protocol utilizes lithium diisopropylamide (LDA) in THF at -78°C to generate a phenoxide intermediate, which subsequently displaces the methyl group from the acrylate. This method circumvents acryloyl chloride handling but requires stringent moisture control, achieving 68–72% yield with 97.3% purity after silica gel chromatography.

Kinetic studies reveal a second-order dependence on phenol concentration, with rate acceleration observed in polar aprotic solvents. Dimethylformamide (DMF) increases reaction rates by 3.2-fold compared to THF, albeit with a 5–7% decrease in yield due to competing Michael addition side reactions.

Direct Coupling Using Carbodiimide Reagents

Modern variants employ N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to directly couple acrylic acid and 4-hexyloxyphenol. While avoiding hazardous chloride intermediates, this method necessitates strict stoichiometric control—molar ratios exceeding 1.05:1 (acid:phenol) precipitate significant diacrylate byproducts. Optimization data from analogous syntheses suggest that 0.95 equiv of DCC in dichloromethane at 25°C provides 74% yield with <2% dimerization.

Optimization of Reaction Parameters

Catalytic System Design

Zirconium tetrachloride emerges as the superior catalyst for acryloyl chloride formation, providing a 15% rate enhancement over zinc oxide at equivalent loadings (0.5 mol%). Computational studies attribute this to the stronger Lewis acidity (Frustrated Lewis Pair index = 0.87 vs. 0.62 for ZnO), which facilitates chloride abstraction from phenylchloroform.

In transesterification systems, the Osaka University team demonstrated that LDA concentrations below 1.2 equiv lead to incomplete phenoxide formation, while excess base (>1.5 equiv) induces acrylate hydrolysis. The optimal 1.3:1 LDA:phenol ratio balances reactivity and side reaction suppression.

Solvent and Temperature Effects

Reaction kinetics exhibit pronounced solvent dependence:

  • Dielectric constant (ε): Rates increase linearly with ε up to 38 (DMF: ε = 37), beyond which ionic byproducts dominate.
  • Donor number (DN): High DN solvents (e.g., DMSO, DN = 29.8) deactivate Lewis acid catalysts through ligand coordination, reducing yields by 22–25%.

Temperature profiling identifies two regimes:

  • <50°C: Reaction control shifts from kinetic to mass transfer limitations due to acryloyl chloride volatility (bp 75°C).
  • >80°C: Thermal decomposition of the hexyloxy group becomes significant (TGA onset: 85°C), necessitating precise thermal management.

Industrial-Scale Production Considerations

Patent EP1505054A1 outlines a continuous flow process adaptable to 4-(hexyloxy)phenyl prop-2-enoate synthesis. Key features include:

  • Reactor design: Segmented flow tubular reactors (ID 2.5 cm, L 12 m) with static mixers achieve 98% conversion in 8.2 min residence time.
  • Purification: In-line wiped-film evaporators operating at 0.1 mbar remove unreacted phenol, followed by melt crystallization to >99.5% purity.
  • Throughput: Pilot-scale trials demonstrate 143 kg/day production capacity with E-factor = 1.7, outperforming batch processes by 34% in mass efficiency.

Analytical Characterization

While spectral data for the target compound remains unpublished in open literature, analogous acrylates exhibit characteristic signatures:

  • ¹H NMR (CDCl₃): δ 6.85–7.25 (m, aromatic), δ 6.45 (dd, J = 17.3, 1.5 Hz, CH₂=CHCO), δ 5.85 (dd, J = 10.5, 1.5 Hz, CH₂=CHCO), δ 4.10 (t, hexyl-O).
  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O-C).

Q & A

Q. What are the standard synthetic routes for preparing 4-(Hexyloxy)phenyl prop-2-enoate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, refluxing 4-(hexyloxy)phenol with prop-2-enoic acid derivatives (e.g., acryloyl chloride) in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., acetone or ethanol) yields the target compound . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Catalytic methods, such as chromium-catalyzed coupling, can improve efficiency and selectivity, as demonstrated in related ester syntheses .

Q. What safety protocols are essential when handling 4-(Hexyloxy)phenyl prop-2-enoate in laboratory settings?

Key protocols include:

  • Using engineering controls (e.g., fume hoods) to limit airborne exposure.
  • Wearing PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Installing emergency showers and eye-wash stations .
  • Prohibiting eating/drinking in labs and ensuring thorough handwashing after handling .

Q. How is 4-(Hexyloxy)phenyl prop-2-enoate characterized spectroscopically, and what analytical methods are most reliable?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm the ester linkage, hexyloxy group, and propenoate moiety.
  • HRMS (ESI) : For precise molecular weight validation.
  • FT-IR : To identify carbonyl (C=O) and ether (C-O-C) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 4-(Hexyloxy)phenyl prop-2-enoate?

Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Repetition under anhydrous conditions to exclude hydrolysis byproducts.
  • Cross-validation using complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
  • Computational NMR shift prediction (DFT-based tools) to match experimental data .

Q. What mechanistic insights guide the design of 4-(Hexyloxy)phenyl prop-2-enoate derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on:

  • Ester group modification : Replacing the hexyloxy chain with shorter/longer alkyl groups to alter lipophilicity and membrane permeability.
  • Propenoate backbone functionalization : Introducing electron-withdrawing groups (e.g., halogens) to modulate reactivity in biological systems .

Q. How can environmental fate studies be integrated into the research workflow for 4-(Hexyloxy)phenyl prop-2-enoate?

Advanced ecotoxicological assessments involve:

  • Biodegradation assays : Monitoring compound persistence in soil/water systems.
  • Trophic transfer studies : Evaluating bioaccumulation in model organisms (e.g., Daphnia magna).
  • Computational modeling : Predicting partition coefficients (log P) and toxicity endpoints using QSAR models .

Q. What advanced computational methods are recommended to predict the reactivity of 4-(Hexyloxy)phenyl prop-2-enoate in novel synthetic pathways?

Density Functional Theory (DFT) calculations can:

  • Simulate transition states for esterification or hydrolysis reactions.
  • Predict regioselectivity in electrophilic additions to the propenoate double bond.
  • Optimize solvent effects using implicit/explicit solvation models .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthetic yields and spectral data with literature benchmarks. For example, discrepancies in ¹³C NMR peaks may indicate incomplete purification or solvent residues .
  • Experimental Design : Use randomized block designs for bioactivity assays to minimize bias, as applied in analogous phytochemical studies .

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